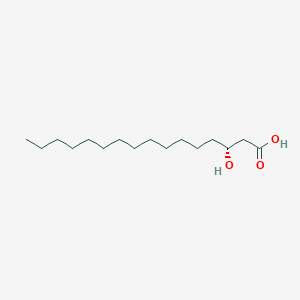
(R)-beta-hydroxypalmitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3R-Hydroxypalmitic acid, also known as (R)-beta-hydroxypalmitate or (R)-3-hydroxy-hexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3R-Hydroxypalmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3R-Hydroxypalmitic acid has been primarily detected in urine. Within the cell, 3R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3R-Hydroxypalmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3R-hydroxypalmitic acid is involved in fatty acid biosynthesis pathway.
(R)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid and a (3R)-3-hydroxy fatty acid. It is an enantiomer of a (S)-3-hydroxypalmitic acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
(R)-beta-hydroxypalmitic acid is characterized by the presence of a hydroxyl group at the third carbon of the hexadecanoic acid chain. Its molecular formula is C16H32O3 with a molecular weight of approximately 272.42 g/mol. This compound plays a crucial role as an intermediate in fatty acid biosynthesis, particularly formed from 3-oxo-tetradecanoic acid through enzymatic reactions involving fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .
Lipid Metabolism Research
This compound serves as a valuable intermediate for studying lipid metabolism pathways. It is involved in the synthesis of various lipids and can indicate metabolic states or disorders related to mitochondrial fatty acid oxidation .
Cell Signaling
This compound may influence cell signaling pathways due to its presence in sphingolipids, which are known to play roles in cellular communication and regulation . Understanding its role could lead to insights into how cells respond to different stimuli.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity against various molds and yeasts. Minimum inhibitory concentrations have been reported between 10 to 100 μg/ml, suggesting potential applications in food preservation and therapeutic formulations against fungal infections .
Implications in Metabolic Disorders
Accumulation of long-chain 3-hydroxy fatty acids, including this compound, has been linked to metabolic disorders such as long-chain hydroxyacyl-CoA dehydrogenase deficiency. Elevated levels can be detected in cultured fibroblasts from affected patients, making it a potential biomarker for diagnosing such conditions .
LCHAD Deficiency
- Study Findings : Fibroblast studies showed significant accumulation of long-chain 3-hydroxy fatty acids in patients with long-chain hydroxyacyl-CoA dehydrogenase deficiency.
- Clinical Relevance : This accumulation pattern aids in diagnosing metabolic disorders and developing targeted therapies .
Antifungal Activity
- Experimental Evidence : In vitro assays demonstrated the antifungal efficacy of this compound against various fungal strains.
- Potential Applications : Its antifungal properties suggest incorporation into food products or therapeutic agents against fungal infections .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C16H32O3 |
|---|---|
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(3R)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
Clé InChI |
CBWALJHXHCJYTE-OAHLLOKOSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(=O)O)O |
SMILES isomérique |
CCCCCCCCCCCCC[C@H](CC(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















